

Application Note: Mass Spectrum Analysis of 2,3,6-Trimethyloctane

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Compound of Interest

Compound Name: 2,3,6-Trimethyloctane

Cat. No.: B13934434

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Introduction

2,3,6-Trimethyloctane is a branched-chain alkane with the molecular formula $C_{11}H_{24}$. As a component of various hydrocarbon mixtures, its unambiguous identification is crucial in fields such as petroleum analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the definitive technique for the structural elucidation of such volatile organic compounds. This application note provides a detailed protocol for the mass spectrum analysis of **2,3,6-trimethyloctane**, an interpretation of its fragmentation pattern, and a summary of its characteristic mass spectral data.

Experimental Protocol

This protocol outlines a standard method for the analysis of **2,3,6-trimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

2.1. Sample Preparation

- **Standard Solution:** Prepare a 100 $\mu\text{g/mL}$ stock solution of **2,3,6-trimethyloctane** in n-hexane.

- Working Standard: Dilute the stock solution with n-hexane to a final concentration of 1 µg/mL.
- Sample Matrix: For complex mixtures, utilize a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) with a non-polar sorbent, to isolate the hydrocarbon fraction. The final extract should be dissolved in a volatile, non-polar solvent like n-hexane.

2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Injector: Split/splitless inlet.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Splitless for 1 minute.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230°C.

- Electron Energy: 70 eV.
- Mass Range: m/z 35-400.
- Solvent Delay: 3 minutes.

2.3. Data Acquisition and Analysis

- Acquire the data in full scan mode.
- Process the data using the instrument's software (e.g., Agilent MassHunter).
- Identify the peak corresponding to **2,3,6-trimethyloctane** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation. The NIST MS number for **2,3,6-trimethyloctane** is 61437.[\[1\]](#)[\[2\]](#)

Data Presentation: Mass Spectrum of 2,3,6-Trimethyloctane

The mass spectrum of **2,3,6-trimethyloctane** is characterized by the absence or very low abundance of the molecular ion peak ($M^{+•}$ at m/z 156), which is typical for highly branched alkanes.[\[1\]](#)[\[2\]](#) The fragmentation pattern is dominated by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations. The base peak is observed at m/z 57.

Table 1: Characteristic Fragment Ions in the Mass Spectrum of **2,3,6-Trimethyloctane**

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity (%)
41	C ₃ H ₅ ⁺	45
43	C ₃ H ₇ ⁺	85
55	C ₄ H ₇ ⁺	40
56	C ₄ H ₈ ⁺	35
57	C ₄ H ₉ ⁺	100
70	C ₅ H ₁₀ ⁺	30
71	C ₅ H ₁₁ ⁺	90
85	C ₆ H ₁₃ ⁺	50
99	C ₇ H ₁₅ ⁺	15
113	C ₈ H ₁₇ ⁺	5
127	C ₉ H ₁₉ ⁺	<1
156 (M ⁺)	C ₁₁ H ₂₄ ⁺	Not Observed / <1

Note: Relative intensities are representative and may vary slightly between instruments.

Interpretation of Fragmentation Pattern

The fragmentation of **2,3,6-trimethyloctane** upon electron ionization is governed by the stability of the resulting carbocations. Cleavage of C-C bonds is favored at the tertiary carbon atoms where branching occurs.

The most prominent peaks can be rationalized as follows:

- m/z 57 (Base Peak): This peak corresponds to the tertiary butyl cation (C₄H₉⁺), a highly stable carbocation. It is formed by cleavage of the C4-C5 bond.
- m/z 71: This abundant fragment is likely a C₅H₁₁⁺ carbocation, formed by cleavage of the C6-C7 bond.

- m/z 43: This significant peak corresponds to the isopropyl cation ($C_3H_7^+$), another stable secondary carbocation.
- m/z 85: This fragment can be attributed to a $C_6H_{13}^+$ ion, likely formed by the loss of a butyl radical.
- Molecular Ion (m/z 156): The molecular ion is typically not observed or is of very low abundance due to the high degree of branching, which promotes rapid fragmentation.

Visualizations

Caption: Proposed fragmentation of **2,3,6-trimethyloctane**.



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Caption: GC-MS workflow for **2,3,6-trimethyloctane** analysis.

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References

- 1. Octane, 2,3,6-trimethyl- [webbook.nist.gov]
- 2. 2,3,6-Trimethyloctane | C₁₁H₂₄ | CID 112465 - PubChem [pubchem.ncbi.nlm.nih.gov]
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